
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is an organic compound with the molecular formula C3H3Cl2F3O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chloromethyl methyl ether with trifluoroethanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of trifluoroethanol is replaced by the chloromethyl group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield 2-amino-2-(chloromethoxy)-1,1,1-trifluoroethane, while elimination reactions can produce trifluoroethylene derivatives.
Scientific Research Applications
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and chloromethyl groups into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of electronegative fluorine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropropane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluorobutane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropentane
Uniqueness
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine, fluorine, and oxygen atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in nucleophilic substitution and elimination reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
55999-65-0 |
|---|---|
Molecular Formula |
C3H3Cl2F3O |
Molecular Weight |
182.95 g/mol |
IUPAC Name |
2-chloro-2-(chloromethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3H3Cl2F3O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
InChI Key |
SZWWGKMYUYUHQL-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
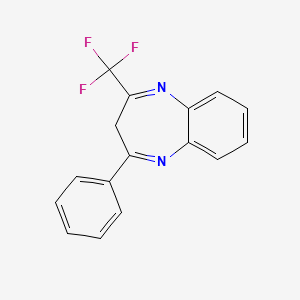
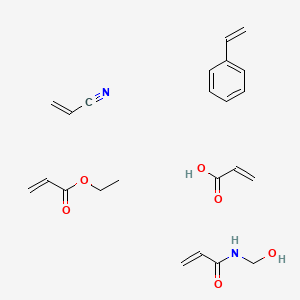
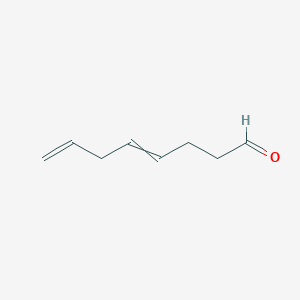
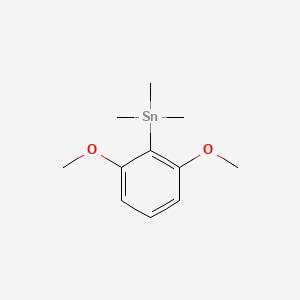





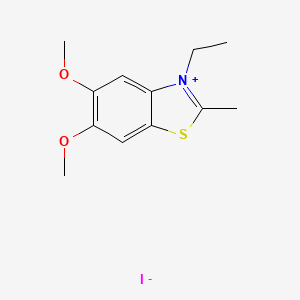
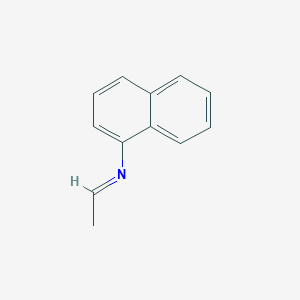
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
